4,6-Dichlorobenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichlorobenzene-1,3-disulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O4S2. It is known for its role as a carbonic anhydrase inhibitor, which makes it valuable in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichlorobenzene-1,3-disulfonamide typically involves the chlorination of benzene-1,3-disulfonamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Condensation Reactions: It can undergo condensation with aldehydes to form thiazides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Condensation: Aldehydes in the presence of a base like sodium methoxide.
Major Products
Scientific Research Applications
4,6-Dichlorobenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as an inhibitor of carbonic anhydrase, making it useful in studying enzyme functions.
Medicine: Employed in the development of diuretics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate and hydrogen ions, which in turn decreases the secretion of aqueous humor in the eye, making it useful in treating glaucoma . The molecular targets include the active site of carbonic anhydrase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chlorobenzene-1,3-disulfonamide: Another carbonic anhydrase inhibitor with similar applications.
Diclofenamide: A related compound used in the treatment of glaucoma and periodic paralysis.
Uniqueness
4,6-Dichlorobenzene-1,3-disulfonamide is unique due to its specific substitution pattern, which provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly effective in certain therapeutic applications .
Properties
CAS No. |
21784-69-0 |
---|---|
Molecular Formula |
C6H6Cl2N2O4S2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4,6-dichlorobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
SGRAVQRDXAGJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.